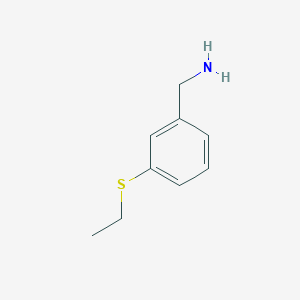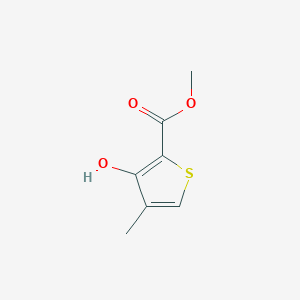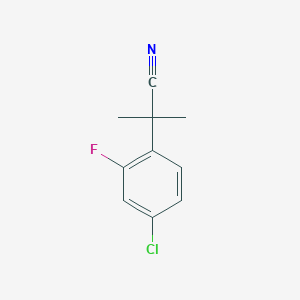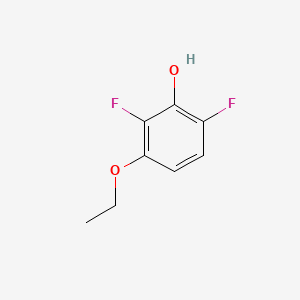![molecular formula C15H21Cl2N B1455595 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine CAS No. 1354281-91-6](/img/structure/B1455595.png)
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Übersicht
Beschreibung
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound . It is used for research and development purposes . The molecular formula of this compound is C15H21Cl2N and it has a molecular weight of 286.24 .
Molecular Structure Analysis
The molecular structure of 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine consists of a cyclobutyl ring attached to a 3,4-dichlorophenyl group and a 3-methyl-1-butylamine group . The SMILES representation of the molecule isCC(C)CC(N)C1(CCC1)c2ccc(Cl)c(Cl)c2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine include its molecular formula (C15H21Cl2N), molecular weight (286.24), and its SMILES representation . It should be stored at -20°C and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Neurology
This compound is utilized as a reference standard in neurology research chemicals and analytical standards. It’s particularly valuable in studies involving neurotransmitter systems due to its structural similarity to compounds that interact with monoamine transporters .
Pharmacology
In pharmacology, this chemical serves as a primary amine metabolite analog of sibutramine, a medication formerly used for the treatment of obesity. It exhibits potent inhibition of serotonin and noradrenaline reuptake, which is crucial for understanding the drug’s effects on weight management and appetite control .
Biochemistry
Biochemists employ this compound to explore the interaction between small molecules and biological systems. Its dichlorophenyl group makes it a suitable candidate for studying the binding affinity and activity of various enzymes and receptors .
Medicinal Chemistry
Medicinal chemists use this compound as a building block for synthesizing new drugs. Its unique structure allows for the creation of novel molecules with potential therapeutic applications, especially in the treatment of neurological disorders.
Analytical Chemistry
Analytical chemists might use this compound as a standard for calibrating instruments or developing new analytical methods. Its distinct molecular signature helps in the accurate identification and quantification of substances in complex biological samples .
Organic Chemistry
In organic chemistry, this compound is of interest due to its cyclobutyl group, which presents a challenge in synthetic chemistry. Researchers can study the stability and reactivity of cyclobutyl-containing compounds, which are less common and more strained than other cycloalkanes .
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-(3,4-dichlorophenyl)cyclobutyl)ethanone, suggests that it can cause illness by inhalation, skin absorption, and/or ingestion . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, immediate steps should be taken to limit its spread to the environment .
Eigenschaften
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAZMMQMOXAQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1455513.png)


![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)
![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)




![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B1455529.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)